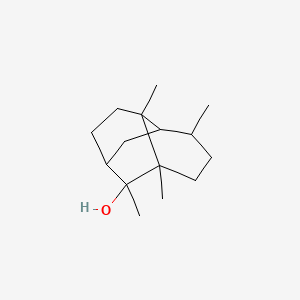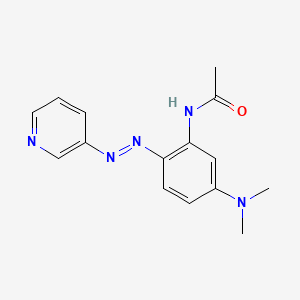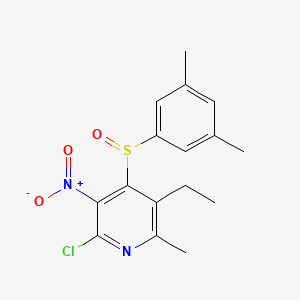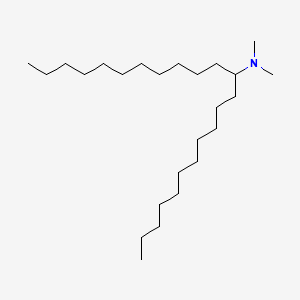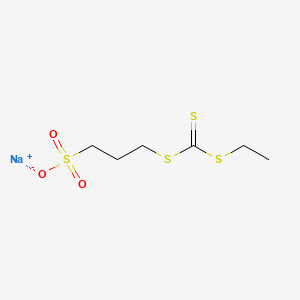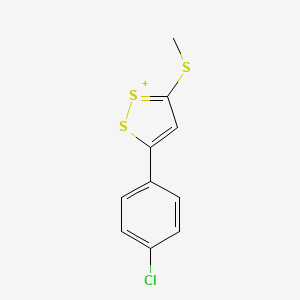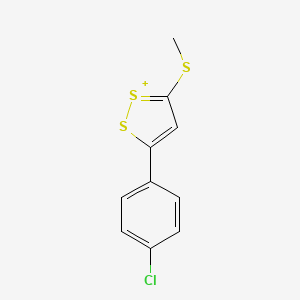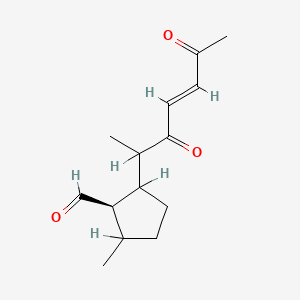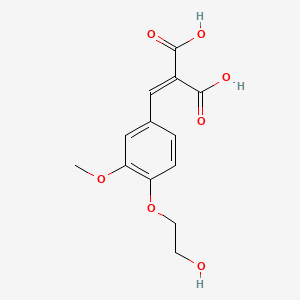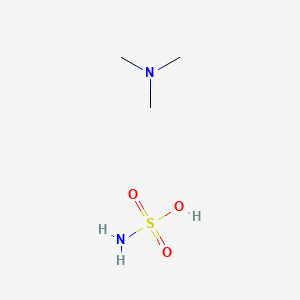
Trimethylammonium sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylammonium sulfamate is a quaternary ammonium compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique properties, such as high solubility in water and its ability to form stable salts. It is often used in research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylammonium sulfamate can be synthesized through the reaction of trimethylamine with sulfamic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of sulfamic acid in water.
- Addition of trimethylamine to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps such as crystallization or filtration to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Trimethylammonium sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and strong bases are commonly employed.
Major Products Formed:
Oxidation: Sulfonates and other oxidized derivatives.
Reduction: Simpler amines and related compounds.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
Trimethylammonium sulfamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It serves as a stabilizing agent for proteins and enzymes in biochemical assays.
Medicine: It is explored for its potential antimicrobial properties and as a component in drug formulations.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trimethylammonium sulfamate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can disrupt microbial cell membranes, leading to cell lysis and death. In biochemical applications, it stabilizes proteins by forming ionic bonds with amino acid residues, thereby maintaining their functional conformation.
Comparison with Similar Compounds
Tetramethylammonium: Similar in structure but with different solubility and reactivity properties.
Choline Chloride: Another quaternary ammonium compound with distinct biological roles.
Trimethylamine N-oxide: Known for its role in protein stabilization but differs in its chemical behavior.
Uniqueness: Trimethylammonium sulfamate stands out due to its unique combination of stability, solubility, and reactivity. Its ability to form stable salts and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
6427-17-4 |
|---|---|
Molecular Formula |
C3H12N2O3S |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
N,N-dimethylmethanamine;sulfamic acid |
InChI |
InChI=1S/C3H9N.H3NO3S/c1-4(2)3;1-5(2,3)4/h1-3H3;(H3,1,2,3,4) |
InChI Key |
HHMYYDMWYHOFLW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C.NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



